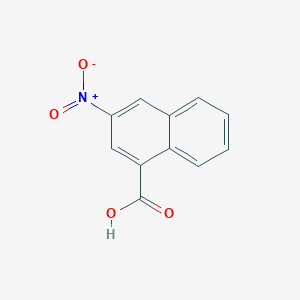

3-Nitro-1-naphthoic acid

Vue d'ensemble

Description

3-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . This compound is used in laboratory chemicals and in the manufacture of other chemical compounds .

Molecular Structure Analysis

The molecular structure of 3-Nitro-1-naphthoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI code for this compound is InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) .

Physical And Chemical Properties Analysis

3-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its topological polar surface area is 83.1 Ų .

Applications De Recherche Scientifique

1. Photophysical Properties Research

- Application Summary: 3-Nitro-1-naphthoic acid is used in the development of anion sensors for selective detection of specific anions . The compound is involved in a photo-induced colorimetric reaction, which is crucial for this detection .

- Methods of Application: The research involves investigating the photo-induced colorimetric reaction of 3-Nitro-1-naphthoic acid and its analogues to clarify the reaction mechanism . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .

- Results: The research suggests that the colorimetric chemical species were radical anions generated via photo-induced electron transfer from carboxylate to the naphthalimide derivative . The trimethylammonium group stabilizes the radical anion species .

2. Bioremediation

- Application Summary: 3-Nitro-1-naphthoic acid, as a type of substituted naphthalene, is considered a priority pollutant that poses a critical environmental and public health concern worldwide . Bioremediation, using microbes with the ability to degrade such compounds completely or convert them to non-toxic by-products, has been a safe, cost-effective, and promising alternative .

- Methods of Application: The process involves using various bacterial species from soil flora that have shown the ability to degrade various synthetic organic compounds . Systems biology and genetic engineering of either specific isolates or mock community (consortia) might achieve complete, rapid, and efficient bioremediation of these compounds through synergistic actions .

- Results: The prolonged persistence of such compounds has led to the evolution of new degradative phenotypes through horizontal gene transfer using genetic elements like plasmids, transposons, phages, genomic islands, and integrative conjugative elements .

3. Biocatalytic Synthesis of Dihydroxynaphthoic Acids

- Application Summary: 3-Nitro-1-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids . The compound is involved in the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .

- Methods of Application: The research involves using CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, as an oxidation biocatalyst . The whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the oxidation .

- Results: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .

4. Protective Group for Amines and Amino Acids

- Application Summary: 3-Nitro-1-naphthoic acid is used as a protective group for amines and amino acids . The compound forms a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .

- Methods of Application: The protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .

- Results: The reaction has been successfully tested in dipeptide synthesis and amino alcohols protection, and it has proved selective for the ε-amine group of lysine .

5. Synthesis of Dihydroxynaphthoic Acids

- Application Summary: 3-Nitro-1-naphthoic acid is used in the biocatalytic synthesis of dihydroxynaphthoic acids . The compound is involved in the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .

- Methods of Application: The research involves using CYP199A2, a bacterial P450 monooxygenase from Rhodopseudomonas palustris, as an oxidation biocatalyst . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the oxidation .

- Results: The results suggest that CYP199A2 might be a useful oxidation biocatalyst for the synthesis of dihydroxynaphthoic acids .

6. Protective Group for Amines and Amino Acids

- Application Summary: 3-Nitro-1-naphthoic acid is used as a protective group for amines and amino acids . The compound forms a sterically stressed amide that can be later deprotected under unusual mild reductive conditions based on a strong release of steric strain .

- Methods of Application: The protection is carried out with an auxiliary amine or under mild Schotten-Baumann conditions in high yield . Deprotection can be achieved easily under gentle reducing conditions due to the large steric tension between C-1 and C-8 naphthalene substituents .

- Results: The reaction has been successfully tested in dipeptide synthesis and amino alcohols protection, and it has proved selective for the ε-amine group of lysine .

Safety And Hazards

3-Nitro-1-naphthoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including gloves and face protection, should be worn when handling this compound . It should be kept in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

3-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNZIGOFCKHWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

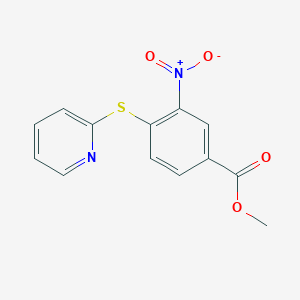

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282467 | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-1-naphthoic acid | |

CAS RN |

4507-84-0 | |

| Record name | 4507-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

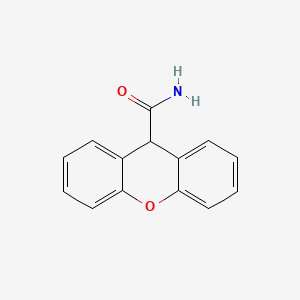

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)

![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)